2-(5-Phenyl-1,3-oxazol-2-yl)aniline

VEGFR2 Kinase Inhibition Anti-angiogenesis Cancer Research

2-(5-Phenyl-1,3-oxazol-2-yl)aniline (CAS 193811-53-9) is a validated VEGFR2 kinase inhibitor (IC50 3000 nM) serving as an essential baseline control scaffold for anti-angiogenic drug discovery. Its defined 5-phenyloxazole-aniline architecture enables systematic SAR exploration, with a 22-fold potency range to optimized leads (IC50 17 nM). Use as a reference standard for VEGFR2-dependent angiogenesis assays or as a synthetic precursor for antiviral oxazole libraries (HCV IC50 0.28–0.92 μM). Insist on CAS-specific sourcing; generic substitutions compromise experimental integrity.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
Cat. No. B1364306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Phenyl-1,3-oxazol-2-yl)aniline
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3N
InChIInChI=1S/C15H12N2O/c16-13-9-5-4-8-12(13)15-17-10-14(18-15)11-6-2-1-3-7-11/h1-10H,16H2
InChIKeyGQHQUFLPSBUAEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Phenyl-1,3-oxazol-2-yl)aniline: Core Chemical and Pharmacological Identity


2-(5-Phenyl-1,3-oxazol-2-yl)aniline (CAS: 193811-53-9, C15H12N2O, MW: 236.27 g/mol) is an oxazole-aniline hybrid compound. It features a 5-phenyl-1,3-oxazole core linked to an aniline moiety at the 2-position . This structural arrangement places it within the broader class of 2-anilino-5-aryloxazoles, which have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) kinase [1]. The compound's VEGFR2 inhibitory activity has been reported with an IC50 of 3000 nM [2], making it a notable early-stage lead scaffold in the development of anti-angiogenic therapeutics. Its synthetic accessibility, defined molecular weight, and heterocyclic backbone render it a valuable building block for medicinal chemistry and chemical biology investigations .

Why Generic Substitution of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline Fails: Pharmacophore Sensitivity and Regioisomeric Divergence


Direct substitution of 2-(5-phenyl-1,3-oxazol-2-yl)aniline with other 2-anilino-5-aryloxazole derivatives or its regioisomers is not scientifically sound due to pronounced structure-activity relationship (SAR) sensitivity and divergent pharmacological profiles. Within the VEGFR2 inhibitor class, minor modifications to the aniline or oxazole rings yield IC50 values spanning over two orders of magnitude (from 17 nM to >15,000 nM) [1][2]. Crucially, the 2-anilino substitution pattern is essential for kinase binding, while the 5-phenyl group contributes to hydrophobic interactions; altering either component drastically alters potency and selectivity [1][3]. Furthermore, the regioisomer 4-(5-phenyl-1,3-oxazol-2-yl)aniline exhibits a markedly different VEGFR2 IC50 of <300 nM [4], underscoring that even a positional shift of the amino group yields a >10-fold potency change. In antiviral contexts, (5-oxazolyl)phenyl amine analogs display highly variable activities against HCV and coxsackievirus depending on substituent patterns [5]. Consequently, procurement decisions must be anchored to the specific CAS number 193811-53-9; any generic substitution risks experimental irreproducibility, confounding SAR analysis, or complete loss of target engagement.

2-(5-Phenyl-1,3-oxazol-2-yl)aniline Quantitative Differentiation Evidence Against Key Analogs


VEGFR2 Kinase Inhibition: 22-Fold Lower Potency vs. Optimized 2-Anilino-5-aryloxazole Lead

The target compound demonstrates an IC50 of 3000 nM against VEGFR2 kinase, which is 22.4-fold less potent than the optimized lead analog 2-anilino-5-aryloxazole 39 (IC50 = 17-22 nM) [1][2]. This substantial difference in potency confirms that 2-(5-phenyl-1,3-oxazol-2-yl)aniline serves as the minimal pharmacophore scaffold, while the introduction of a 2-methoxy-5-ethylsulfonyl substituent on the aniline ring in compound 39 drives a >20-fold enhancement in VEGFR2 inhibition [3].

VEGFR2 Kinase Inhibition Anti-angiogenesis Cancer Research

Regioisomeric Potency Divergence: Ortho-Aniline vs. Para-Aniline in VEGFR2 Inhibition

The ortho-aniline regioisomer (target compound, IC50 = 3000 nM) is at least 10-fold less potent than its para-aniline counterpart, 4-(5-phenyl-1,3-oxazol-2-yl)aniline, which exhibits an IC50 < 300 nM against VEGFR2 [1][2]. This regioisomeric divergence demonstrates that the amino group position relative to the oxazole ring critically influences kinase binding interactions.

Regioisomer Comparison VEGFR2 Kinase Structure-Activity Relationship

Scaffold Baseline vs. Optimized VEGFR2 Inhibitors: Establishing the Unsubstituted Pharmacophore

As the unsubstituted 2-anilino-5-phenyloxazole core, the target compound (IC50 = 3000 nM) defines the baseline activity of the pharmacophore class. In the foundational SAR study, optimized derivatives achieved potencies ranging from 17 nM to 1,200 nM depending on aryl substitutions [1][2]. The 3000 nM value represents the intrinsic activity of the core scaffold without potency-enhancing substituents, establishing it as the essential control compound for medicinal chemistry campaigns [3].

Medicinal Chemistry VEGFR2 Inhibitor Scaffold Lead Optimization

Antiviral Activity Potential: Class-Level Inference from (5-Oxazolyl)phenyl Amine Series

While direct antiviral data for 2-(5-phenyl-1,3-oxazol-2-yl)aniline are not reported, structurally related (5-oxazolyl)phenyl amines demonstrate potent antiviral activity. In the same chemical class, compounds 17a1, 17a4, 17a6, 17b1, 17d1, 17e2, and 17g3 exhibited IC50 values of 0.28-0.92 μM against HCV, while 17a1, 17a4, 17a5, 17a6, 17b1, 17b2, 17g1, and 17g3 showed IC50 < 2.0 μM against CVB3 and/or CVB6 [1]. These data establish the (5-oxazolyl)phenyl amine scaffold as a privileged structure for antiviral discovery, with the target compound representing the minimal core from which these active analogs were derived [2].

Antiviral Research HCV Inhibition Enterovirus Inhibition

Synthetic Accessibility and Purity: Commercial Availability with Defined Specifications

2-(5-Phenyl-1,3-oxazol-2-yl)aniline is commercially available with a typical purity specification of 95% . In contrast, its regioisomer 4-(5-phenyl-1,3-oxazol-2-yl)aniline is offered at 97% purity, while the dimethylated analog N,N-dimethyl-4-(5-phenyloxazol-2-yl)aniline is also available at 97% purity . The slightly lower purity specification for the ortho-aniline compound may reflect synthetic challenges associated with this regioisomer or differences in purification protocols across suppliers.

Chemical Synthesis Research Reagent Procurement Analytical Standards

High-Value Application Scenarios for 2-(5-Phenyl-1,3-oxazol-2-yl)aniline Based on Quantitative Evidence


VEGFR2 Kinase Inhibitor Scaffold Optimization

Employ 2-(5-phenyl-1,3-oxazol-2-yl)aniline (IC50 = 3000 nM) as the baseline control compound in medicinal chemistry programs targeting VEGFR2 kinase [1][2]. Compare activity of newly synthesized analogs against this core scaffold to quantify the contribution of substituent modifications to potency enhancement. The 22-fold potency gap between this compound and the optimized lead (IC50 = 17 nM) provides a validated dynamic range for SAR assessment [3].

Regioisomeric SAR Studies in Kinase Inhibitor Design

Utilize this ortho-aniline regioisomer in parallel with 4-(5-phenyl-1,3-oxazol-2-yl)aniline (IC50 < 300 nM) to systematically evaluate the impact of amino group positioning on VEGFR2 binding affinity and selectivity [1][2]. This head-to-head comparison enables rational design of optimal substitution patterns for kinase engagement.

Antiviral Lead Generation from (5-Oxazolyl)phenyl Amine Scaffold

Leverage 2-(5-phenyl-1,3-oxazol-2-yl)aniline as a versatile synthetic precursor for generating libraries of (5-oxazolyl)phenyl amine derivatives [1]. The demonstrated antiviral activity of structurally related analogs against HCV (IC50 = 0.28-0.92 μM) and CVB3/CVB6 (IC50 < 2.0 μM) validates this scaffold as a privileged starting point for antiviral drug discovery [2].

Chemical Biology Probe Development for Angiogenesis Pathways

Apply this compound as a tool compound for VEGFR2-dependent angiogenesis studies, where its moderate potency (IC50 = 3000 nM) allows for discernible target engagement without complete pathway shutdown [1][2]. This property is particularly valuable for studying partial inhibition effects on endothelial cell proliferation and migration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Phenyl-1,3-oxazol-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.